molecular formula C18H23N3O5 B5661245 8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5661245
M. Wt: 361.4 g/mol
InChI Key: PJAYSXHFUOSUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step reactions that capitalize on the unique reactivity of precursor molecules to form the spirocyclic framework. A typical approach might include reactions such as the Castagnoli-Cushman reaction with imines to introduce varied substituents into the spiro framework, showcasing the molecule's synthetic versatility (Rashevskii et al., 2020).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro-connected cyclic systems, which significantly influence their chemical reactivity and physical properties. Crystallographic studies can provide detailed insights into their molecular conformations and the effects of substituents on their structural arrangement. For instance, the study of cyclohexane-5-spirohydantoin derivatives revealed how substituents impact supramolecular arrangements (Graus et al., 2010).

Chemical Reactions and Properties

Spirocyclic compounds undergo a variety of chemical reactions, reflecting their rich chemical properties. These can include decarboxylation reactions where changes in the spirocyclic structure significantly impact the reaction kinetics (Bigley & May, 1969), and reduction processes where specific functional groups are targeted to achieve desired modifications (Stepakov et al., 2009).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, which can be studied through techniques like X-ray crystallography to reveal details about intermolecular interactions and molecular geometry (Parvez et al., 2001).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are defined by their reactivity with various reagents, their ability to participate in chemical reactions, and their stability under different conditions. Studies on the reactivity of spirocyclic compounds with imines or the synthesis of spirooxazolidine-2,4-diones showcase the diverse chemical behavior and potential application of these molecules (Tsukamoto et al., 1993).

properties

IUPAC Name

8-(1-ethyl-2-oxopyridine-4-carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-3-20-7-4-12(10-15(20)23)16(24)21-8-5-18(6-9-21)13(17(25)26)11-14(22)19(18)2/h4,7,10,13H,3,5-6,8-9,11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAYSXHFUOSUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.